molecular formula C15H12ClNO3 B352960 3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-23-1

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B352960
M. Wt: 289.71g/mol
InChI Key: GAYJHDCEZCHGOY-UHFFFAOYSA-N
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Description

“3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one” is a chemical compound that belongs to the class of benzo[d]oxazol-2(3H)-one derivatives . These compounds have been studied for their potential as c-Met kinase inhibitors .

Future Directions

The future directions for the research and development of “3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one” and similar compounds could involve further exploration of their potential as c-Met kinase inhibitors . This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards.

properties

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJHDCEZCHGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one

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